molecular formula C9H14N2 B2433751 (2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine CAS No. 2248201-10-5

(2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine

Cat. No.: B2433751
CAS No.: 2248201-10-5
M. Wt: 150.225
InChI Key: YVBDVJAMUONDBV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include retrosynthetic analysis, which involves working backwards from the product to determine possible starting materials .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. It includes understanding the reaction mechanisms, the conditions needed for the reactions, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc. These properties can often be predicted based on the compound’s structure and are confirmed through experiments .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems or proteins and the biochemical reactions involved .

Safety and Hazards

Safety data sheets (SDS) provide information on the safety and hazards associated with a chemical compound. They include information on the compound’s physical and chemical properties, its health effects, safe handling and storage procedures, and emergency procedures .

Properties

IUPAC Name

(2R)-2-methyl-3-pyridin-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8(7-10)6-9-4-2-3-5-11-9/h2-5,8H,6-7,10H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBDVJAMUONDBV-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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